1-(Chloromethyl)-3-fluoro-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

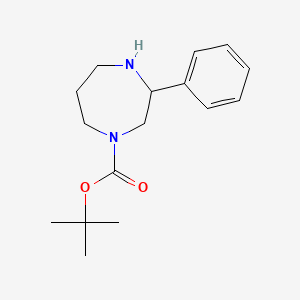

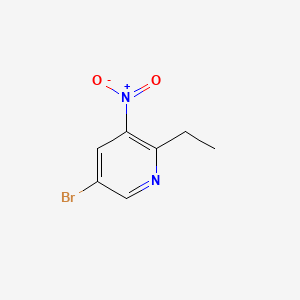

“1-(Chloromethyl)-3-fluoro-5-nitrobenzene” is a type of organic compound that belongs to the class of halogenated aromatic compounds. It contains a benzene ring, which is an aromatic hydrocarbon, substituted with a chloromethyl, a fluoro, and a nitro group .

Synthesis Analysis

Chloromethylation is a common method used to introduce a chloromethyl group into an aromatic compound. This process typically involves the reaction of an aromatic compound with chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide .

Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would consist of a benzene ring with a chloromethyl group, a fluoro group, and a nitro group attached to it. The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound .

Chemical Reactions Analysis

Ethers, such as chloromethyl ethers, are known to undergo cleavage reactions in the presence of strong acids like HBr or HI. This results in the formation of an alcohol and an alkyl halide product .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would depend on its specific structure. These properties could include its density, color, hardness, melting and boiling points, and electrical conductivity .

科学的研究の応用

Dissociative Electron Attachment to Nitrobenzene Derivatives : Research by Asfandiarov et al. (2007) on nitrobenzene derivatives, including chloro- and fluoro-substituted compounds, investigated the temporary anion states and dissociative electron attachment. This study is significant in understanding the electron attachment energies and the structures of negative ions formed, which are crucial in fields like mass spectrometry and electron transmission spectroscopy (Asfandiarov et al., 2007).

Mechanisms of Substituent Replacement in Nitrobenzenes : Khalfina and Vlasov (2005) examined the relative mobilities of nitro groups and fluorine atoms in meta-substituted nitrobenzenes, exploring how they react with phenols. This study provides insights into the reactivity and potential applications of substituted nitrobenzenes in organic synthesis (Khalfina & Vlasov, 2005).

Synthesis and Characterization of Fluoro-Nitrobenzene Derivatives : The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, as reported by Sweeney et al. (2018), is relevant for understanding the chemical properties and potential applications of fluoro-nitrobenzene compounds in various industrial and research settings (Sweeney, McArdle, & Aldabbagh, 2018).

SNAr Reactions of Halogeno-Nitrobenzenes : Research by Crampton et al. (2007) on the kinetics of SNAr reactions of 1-halogeno-nitrobenzenes provides insights into the reactivity of these compounds, which is crucial for their application in organic synthesis (Crampton, Emokpae, & Isanbor, 2007).

Preparation of Fluoroanilines from Fluoronitrobenzenes : A study by Wen-xia (2014) on the hydrogenation of chloro-fluoro nitrobenzene to produce chloro-fluoro aniline demonstrates the practical application of this compound in the synthesis of aniline derivatives (Wen-xia, 2014).

将来の方向性

特性

IUPAC Name |

1-(chloromethyl)-3-fluoro-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCSPDIZWBMOTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718832 |

Source

|

| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |

CAS RN |

1214344-25-8 |

Source

|

| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

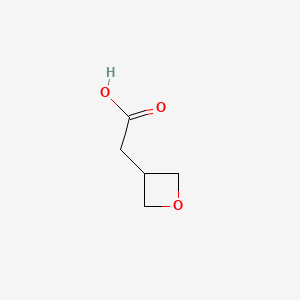

![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)

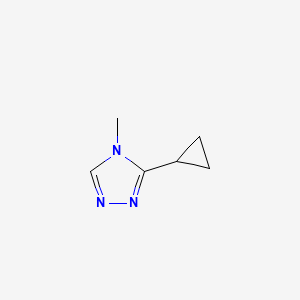

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)

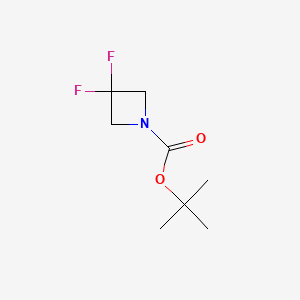

![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)